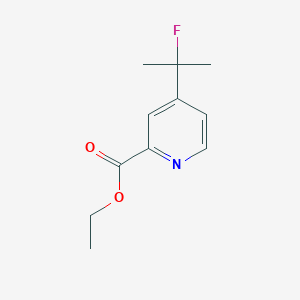
Ethyl 4-(2-fluoropropan-2-yl)picolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-fluoropropan-2-yl)picolinate is a chemical compound that belongs to the class of picolinates Picolinates are esters of picolinic acid, which is a derivative of pyridine This compound is characterized by the presence of an ethyl ester group and a fluorinated isopropyl group attached to the picolinic acid moiety
準備方法
The synthesis of Ethyl 4-(2-fluoropropan-2-yl)picolinate typically involves the esterification of picolinic acid with ethanol in the presence of a suitable catalyst. The fluorinated isopropyl group can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and the isolation of the desired product.
化学反応の分析
Ethyl 4-(2-fluoropropan-2-yl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated isopropyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield picolinic acid and ethanol.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Ethyl 4-(2-fluoropropan-2-yl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities and metabolic pathways. Its fluorinated group can serve as a marker in various analytical techniques.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. The presence of the fluorinated isopropyl group can improve the pharmacokinetic properties of drug candidates.
Industry: It is used in the development of specialty chemicals and materials with enhanced properties such as increased thermal stability and resistance to degradation.
作用機序
The mechanism by which Ethyl 4-(2-fluoropropan-2-yl)picolinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorinated isopropyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The ester group can undergo hydrolysis to release picolinic acid, which can further interact with biological molecules and modulate their activities.
類似化合物との比較
Ethyl 4-(2-fluoropropan-2-yl)picolinate can be compared with other similar compounds such as:
Ethyl 4-(4-nitrophenoxy)picolinate: This compound contains a nitrophenoxy group instead of a fluorinated isopropyl group. It is used as an intermediate in the synthesis of biologically active molecules.
Ethyl 4-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound has a more complex structure with multiple functional groups, making it a potent agonist for PPARα, -γ, and -δ receptors.
The uniqueness of this compound lies in its fluorinated isopropyl group, which imparts distinct chemical and biological properties compared to other picolinate derivatives.
特性
分子式 |
C11H14FNO2 |
|---|---|
分子量 |
211.23 g/mol |
IUPAC名 |
ethyl 4-(2-fluoropropan-2-yl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14FNO2/c1-4-15-10(14)9-7-8(5-6-13-9)11(2,3)12/h5-7H,4H2,1-3H3 |
InChIキー |
KRJNLMQVZDIDJL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NC=CC(=C1)C(C)(C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Diethylamino)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13887773.png)
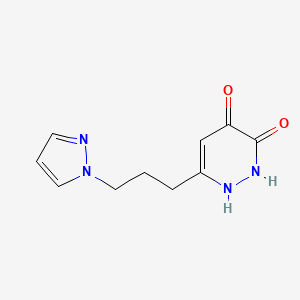
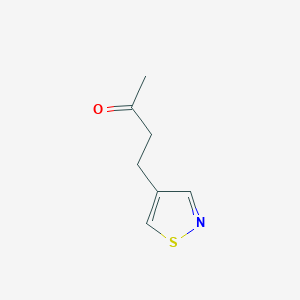

![(2E)-3-(3-Azabicyclo[3.1.0]hexan-3-YL)-2-methoxyimino-propan-1-OL](/img/structure/B13887793.png)
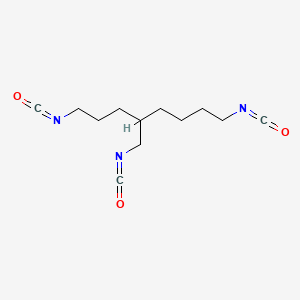
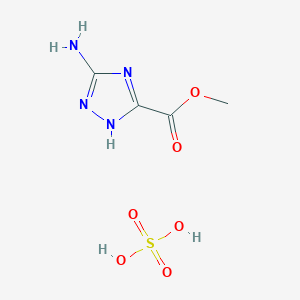
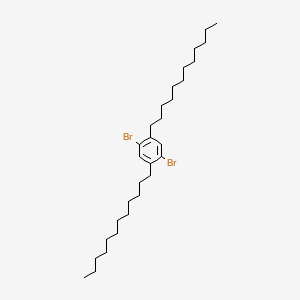
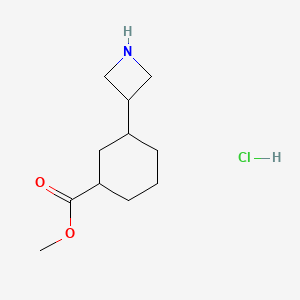
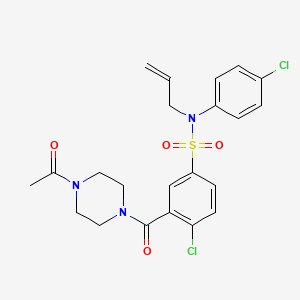
![tert-butyl N-pyrazolo[1,5-b]pyridazin-3-ylcarbamate](/img/structure/B13887844.png)
![Ethyl 7-bromoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13887849.png)
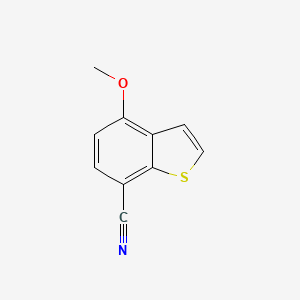
![Methyl 4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B13887860.png)
